molecular formula C18H21Cl2NO2 B4951915 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide CAS No. 6078-48-4

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

Cat. No.: B4951915
CAS No.: 6078-48-4
M. Wt: 354.3 g/mol
InChI Key: GICMNQCFHFYERH-UHFFFAOYSA-N
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Description

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a complex organic compound with the molecular formula C18H21Cl2NO2 . This compound is characterized by its tricyclic structure, which includes a dichlorinated decane ring and a methoxyphenyl group attached to a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its pharmacological properties, including its potential use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is unique due to its specific combination of a dichlorinated tricyclic core and a methoxyphenyl carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2/c1-23-11-4-2-3-10(9-11)21-17(22)16-12-5-7-14-15(18(14,19)20)8-6-13(12)16/h2-4,9,12-16H,5-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICMNQCFHFYERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387263
Record name 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6078-48-4
Record name 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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